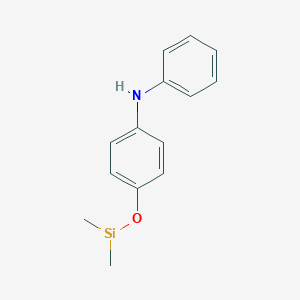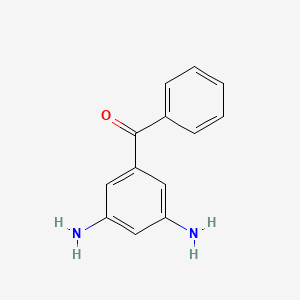
1-Ethenylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the pyridinium ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium bromide can be synthesized through the reaction of pyridine with vinyl bromide under specific conditions. The reaction typically involves the use of anhydrous solvents such as acetone or acetonitrile and is carried out in a sealed pressure vial at elevated temperatures (around 90°C) for a specified duration . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethenylpyridin-1-ium bromide has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-ethenylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for covalent bonding with target molecules, leading to changes in their structure and function. This mechanism is crucial in its applications in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
1-Ethenylpyridin-1-ium bromide can be compared with other similar compounds such as:
1-Vinylpyridinium bromide: Similar structure but with different reactivity and applications.
1-Ethylpyridinium bromide: Lacks the vinyl group, leading to different chemical properties and uses.
1-Benzylpyridinium bromide: Contains a benzyl group instead of a vinyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its vinyl group, which imparts specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
45590-50-9 |
|---|---|
Formule moléculaire |
C7H8BrN |
Poids moléculaire |
186.05 g/mol |
Nom IUPAC |
1-ethenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C7H8N.BrH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
Clé InChI |
LFDPCVMXSXYDQA-UHFFFAOYSA-M |
SMILES canonique |
C=C[N+]1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



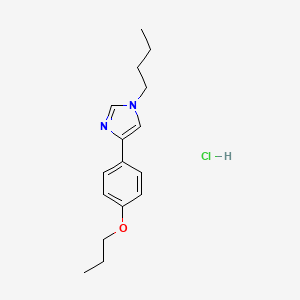
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
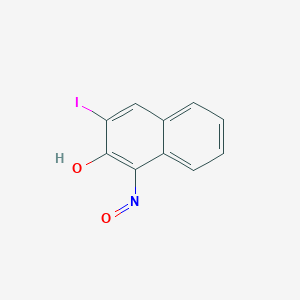
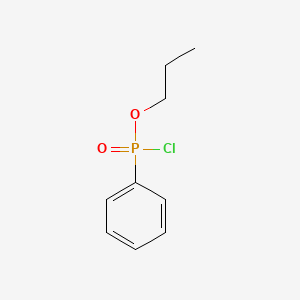

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
